molecular formula C11H15NO2 B1430746 Methyl 2-amino-2-(2,6-dimethylphenyl)acetate CAS No. 1566022-93-2

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

Cat. No. B1430746
CAS RN: 1566022-93-2
M. Wt: 193.24 g/mol
InChI Key: RYOZHJJAWOSTPE-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(2,6-dimethylphenyl)acetate” is a chemical compound with the CAS Number: 1566022-93-2 . It has a molecular weight of 193.25 and is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point or density were not found in the retrieved data.

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to chemical modifications, leading to the creation of diverse medicinal agents. For instance, it can be used in the synthesis of dihydropyridine derivatives, which are crucial in the treatment of cardiovascular diseases due to their calcium channel blocking activity .

Material Science

In material science, this compound’s derivatives can be utilized to develop new materials with potential electronic or photonic properties. The presence of the dimethylphenyl group can contribute to the thermal stability and rigidity of the resulting materials, which is essential for high-performance applications .

Chemical Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It can undergo various reactions, including condensation and cyclization, to form heterocyclic compounds that are prevalent in many chemical industries .

Biological Research

The amino and ester functional groups in Methyl 2-amino-2-(2,6-dimethylphenyl)acetate make it a valuable reagent in bioconjugation studies. It can be used to attach biomolecules to surfaces or other large molecules, aiding in the study of biological interactions and processes .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods. They can help in the quantification and identification of substances within complex mixtures due to their unique chromatographic behaviors .

Neuroscience Research

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate has been noted for its central nervous system activity. It is structurally similar to Methylphenidate, a known stimulant used to treat ADHD, suggesting potential applications in neuroscience research related to attention and cognitive disorders.

Agricultural Chemistry

The structural motif of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is found in various agrochemicals. It can be used to synthesize compounds with potential use as pesticides or herbicides, contributing to the protection of crops and yield enhancement .

Environmental Science

In environmental science, this compound can be employed in the synthesis of chemical sensors or indicators. These sensors can detect pollutants or changes in environmental conditions, providing valuable data for ecological monitoring and assessment .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

methyl 2-amino-2-(2,6-dimethylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOZHJJAWOSTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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